Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate
Overview
Description
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a methoxyphenyl group and an acrylate moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
The compound’s mode of action involves its interaction with its targets in a process known as transmetalation . In the context of SM coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the SM coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate typically involves the reaction of 4-methoxybenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate . The reaction is carried out in an anhydrous solvent like benzene at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The acrylate moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Methyl 2-(4-methoxybenzoyl)acrylate.
Reduction: Methyl 2-(hydroxy(4-methoxyphenyl)methyl)propanoate.
Substitution: Methyl 2-(hydroxy(4-hydroxyphenyl)methyl)acrylate.
Scientific Research Applications
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxy(4-hydroxyphenyl)methyl)acrylate
- Methyl 2-(hydroxy(4-methylphenyl)methyl)acrylate
- Methyl 2-(hydroxy(4-ethoxyphenyl)methyl)acrylate
Uniqueness
Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 2-[hydroxy-(4-methoxyphenyl)methyl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-4-6-10(15-2)7-5-9/h4-7,11,13H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCJNHNMQXTVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=C)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205118 | |
Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115240-92-1 | |
Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115240-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl β-hydroxy-4-methoxy-α-methylenebenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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